Adipate

Übersicht

Beschreibung

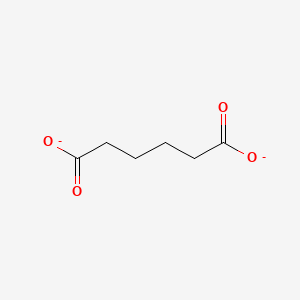

Adipate(2-) is a dicarboxylic acid dianion obtained by the deprotonation of both the carboxy groups of adipic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of an this compound(1-).

Biologische Aktivität

Adipates, particularly di(2-ethylhexyl) adipate (DEHA) and polyglycerol this compound (PGA), are esters derived from adipic acid that exhibit various biological activities. This article explores their biological effects, mechanisms of action, and applications in drug delivery systems, supported by relevant case studies and research findings.

Overview of this compound Compounds

Adipates are commonly used as plasticizers in various applications, including food packaging and medical devices. Among them, DEHA is notable for its widespread use in PVC products, while PGA is recognized for its biocompatibility and potential in biomedical applications.

Toxicological Studies

- Hepatic Effects : Research indicates that dietary administration of DEHA can lead to significant hepatic alterations. In a study involving Fischer 344 rats, feeding DEHA at concentrations of 1.0% to 2.0% resulted in increased liver weight and peroxisome proliferation. Specifically, the relative liver weight increased significantly at doses as low as 0.6% (1495 mg/kg bw per day) .

- Metabolism : DEHA is metabolized into adipic acid and mono(2-ethylhexyl) this compound (MEHA), with studies showing that approximately 20-30% of administered doses are excreted as adipic acid . This rapid metabolism suggests a low bioaccumulation potential.

- Endocrine Disruption : Some studies have raised concerns about the endocrine-disrupting potential of DEHA, although definitive conclusions remain elusive .

Table 1: Toxicological Data on DEHA

| Endpoint | Findings |

|---|---|

| Hepatic Weight Increase | Significant at ≥0.6% diet |

| Peroxisomal Proliferation | Dose-dependent increase observed |

| Metabolite Excretion | 20-30% as adipic acid |

Biological Activity of Polyglycerol this compound (PGA)

PGA is synthesized through the polycondensation of glycerol and adipic acid, yielding a biodegradable polymer with unique properties suitable for drug delivery.

Drug Delivery Applications

- Nanoparticle Formation : PGA can self-assemble into nanoparticles (NPs) in aqueous environments, making it an excellent candidate for drug delivery systems . Studies have shown that PGA-grafted polycaprolactone (PCL) nanoparticles effectively encapsulate drugs like usnic acid, demonstrating prolonged release profiles .

- Biocompatibility : PGA exhibits high biocompatibility due to its biodegradable nature and functional hydroxyl groups that allow for further modifications . These characteristics enhance its suitability for medical applications.

- Release Mechanism : The release of drugs from PGA-based NPs follows the Korsmeyer–Peppas model, indicating a combination of diffusion and polymer degradation processes .

Table 2: Properties of Polyglycerol this compound Nanoparticles

| Property | Value/Description |

|---|---|

| Biodegradability | Yes |

| Self-assembly | Forms NPs in aqueous media |

| Drug Release Duration | Prolonged release up to 172 hours |

Case Studies

- Case Study on DEHA : A study on the effects of DEHA on Wistar rats indicated increased hepatic fatty acid-binding protein levels after exposure to dietary concentrations . This finding highlights the compound's potential impact on lipid metabolism.

- Case Study on PGA : Research focusing on PGA-g-PCL nanoparticles demonstrated their effectiveness as carriers for usnic acid, achieving over 80% drug release while maintaining biocompatibility . The study emphasized the importance of side chain length in modulating drug release rates.

Wissenschaftliche Forschungsanwendungen

Poly(glycerol adipate) in Biomedical Applications

Overview : Poly(glycerol this compound) is an aliphatic polyester derived from glycerol and adipic acid. It has gained attention for its potential in biomedical applications due to its biocompatibility and biodegradability.

Key Applications :

- Drug Delivery Systems : Poly(glycerol this compound) nanoparticles are utilized as carriers for drug delivery, enhancing the bioavailability and controlled release of therapeutic agents .

- Tissue Engineering : The mechanical properties of poly(glycerol this compound)-based elastomers are comparable to those of human soft tissues, making them suitable for soft tissue regeneration applications. Research indicates that these materials can be crosslinked to form network structures that mimic the extracellular matrix .

Case Study: Tissue Regeneration

In a study by Kłusak and Gazińska (2024), poly(glycerol this compound) was explored for its use in soft tissue regeneration. The study highlighted the elastomer's mechanical properties and its potential to support cellular growth and tissue integration, demonstrating promising results in preclinical models .

Dibutyl this compound in Cosmetics

Overview : Dibutyl this compound is commonly used as a plasticizer and solvent in cosmetic formulations. Its safety profile has been evaluated extensively.

Key Applications :

- Skin Conditioning Agent : Dibutyl this compound is employed in various cosmetic products for its emollient properties, enhancing skin feel and moisture retention .

- Safety Assessments : Recent studies have confirmed that dibutyl this compound does not exhibit significant toxicity in acute exposure scenarios, making it a favorable ingredient for cosmetic formulations .

Case Study: Safety Assessment

A comprehensive safety assessment conducted by the Mellon Institute of Industrial Research evaluated the effects of dibutyl this compound on rabbits over multiple treatment cycles. The study reported minimal adverse effects, supporting its use in cosmetics .

Regulatory Considerations

The use of adipates in consumer products is subject to regulatory scrutiny to ensure safety. For instance, dibutyl this compound has undergone rigorous safety assessments before being approved for use in cosmetics, highlighting the importance of regulatory compliance in product formulation.

Data Summary

Analyse Chemischer Reaktionen

Preparation of Adipic Acid

Adipic acid is typically produced by the oxidation of a mixture of cyclohexanone and cyclohexanol, often referred to as "KA oil" (ketone-alcohol oil). Nitric acid serves as the oxidant in this process .

The reaction proceeds in multiple steps:

-

Cyclohexanol converts to cyclohexanone, releasing nitrous acid :

-

Cyclohexanone undergoes nitrosation, which prepares the C-C bond for scission :

Side products of this process include glutaric and succinic acids. The reaction also produces nitrous oxide in approximately a one-to-one mole ratio with adipic acid .

Alternative methods for producing adipic acid include the carbonylation of butadiene :

Another method involves the oxidative cleavage of cyclohexene using hydrogen peroxide, with water as the only waste product .

Reactions of Adipic Acid

Adipic acid is a dibasic acid, featuring two acidic groups. The pKa values for successive deprotonations are 4.41 and 5.41 . Due to the four methylene groups separating the carboxylate groups, adipic acid can undergo intramolecular condensation reactions. When treated with barium hydroxide at high temperatures, it undergoes ketonization to form cyclopentanone .

Adipate Esters

This compound esters, derived from adipic acid, are used in various applications, including as plasticizers . For example, bis-2-ethylhexyl this compound is produced through an esterification process from adipic acid and 2-ethylhexanol, often using a Lewis acid catalyst to achieve high conversion rates .

Degradation of Adipic Acid

Research indicates that the degradation rate of adipic acid is influenced by several factors, including the sulfite oxidation rate, adipic acid concentration, the presence of manganese in solution, and temperature. The pH also affects the degradation rate when manganese is present. Degradation products identified include valeric, butyric, propionic, succinic, and glutaric acids .

Eigenschaften

CAS-Nummer |

764-65-8 |

|---|---|

Molekularformel |

C6H8O4-2 |

Molekulargewicht |

144.12 g/mol |

IUPAC-Name |

hexanedioate |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/p-2 |

InChI-Schlüssel |

WNLRTRBMVRJNCN-UHFFFAOYSA-L |

SMILES |

C(CCC(=O)[O-])CC(=O)[O-] |

Kanonische SMILES |

C(CCC(=O)[O-])CC(=O)[O-] |

Key on ui other cas no. |

764-65-8 |

Synonyme |

adipate adipic acid adipic acid, calcium salt adipic acid, Cu salt adipic acid, Cu(+2) salt adipic acid, Cu(+2) salt (1:1) adipic acid, diammonium salt adipic acid, disodium salt adipic acid, Mg salt (1:1) adipic acid, monoammonium salt adipic acid, nickel salt adipic acid, potassium salt adipic acid, sodium salt ammonium adipate diammonium adipate hexanedioic acid magnesium adipate sodium adipate |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.